![molecular formula C23H20F3NO4S B2651390 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-95-5](/img/structure/B2651390.png)
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (DMPTFA) is an organic compound used in a variety of research applications. It is a white crystalline solid that is soluble in water and a variety of organic solvents. The compound has been studied extensively due to its unique properties, which include its ability to form a stable complex with metal ions. DMPTFA has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of metal-ion binding, and biochemical and physiological studies.
Scientific Research Applications
1. Inhibition of Carbonic Anhydrase Isozymes
The compound shows potential as an inhibitor of human cytosolic carbonic anhydrase isozymes I and II. Phenol derivatives, including 2,6-dimethylphenol, demonstrate non-competitive inhibition, making them effective in potentially targeting other carbonic anhydrase isoforms for therapeutic applications (Şentürk et al., 2009).
2. Mechanism of Aromatic Nucleophilic Substitution Reactions
Research on compounds like 2,6-dinitrophenyl phenyl ether, which is structurally similar to the compound , has provided insights into the base-catalyzed reactions of aromatic nucleophilic substitution in various solvents. This research helps in understanding the chemical behavior and applications of such compounds in organic synthesis (Emokpae et al., 1993).
3. Multistep Reactions in Organic Synthesis
Compounds like ethyl 2-oxo-2-(trifluoromethylanilino)-acetate undergo multistep reactions to produce various organic derivatives. These reactions, including NMR studies, provide important insights into the structural and dynamic aspects of organic compounds, useful in synthesizing diverse organic molecules (Yavari et al., 2005).
4. Development of Anion Exchange Membranes
Research into poly(arylene ether sulfone)s containing compounds like 3,5-dimethylphenyl groups has led to the development of anion exchange membranes with high hydroxide conductivities and good thermal and alkaline stabilities. These membranes have applications in various electrochemical devices (Wang et al., 2015).
5. Electrochemical Studies in Ionic Liquids
The electroreduction of acetophenone, which can be structurally related to the compound , in ionic liquids provides significant insights into the influence of proton availability on product distribution. This research has implications for electrochemical synthesis and energy conversion technologies (Zhao et al., 2014).
6. Synthesis of Fluorinated Polymeric Materials
Studies on fluorinated poly(arylene ether sulfone)s, involving compounds similar to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, have led to the development of materials with potential applications in optical waveguide devices. These materials exhibit high thermal stability and good chemical resistance (Kim et al., 2001).
properties
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO4S/c1-16-8-6-9-17(2)22(16)31-21(28)15-27(32(29,30)20-12-4-3-5-13-20)19-11-7-10-18(14-19)23(24,25)26/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCLWUGNFBDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2651307.png)
![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)
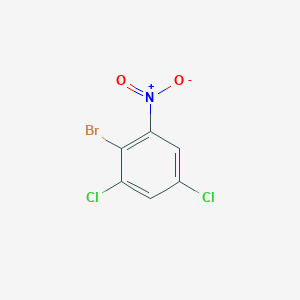
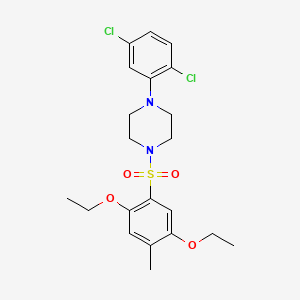

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)
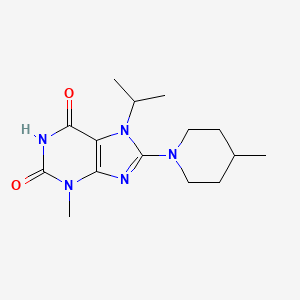
![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)
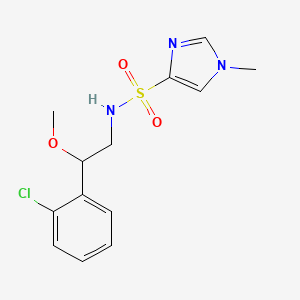

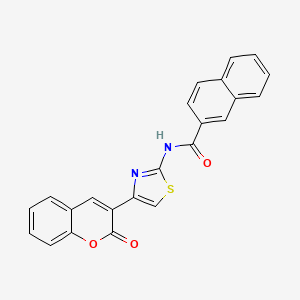
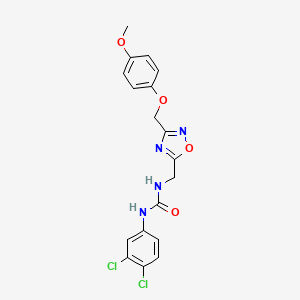

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)